N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-3-15-8-10-16(11-9-15)20-14-28-23(24-20)25-22(26)19-12-17-6-4-5-7-18(17)13-21(19)27-2/h4-14H,3H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDENJOXVHWELRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves multiple steps, typically starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea. The resulting thiazole intermediate is then coupled with 4-ethylphenyl and 3-methoxynaphthalene-2-carboxamide moieties under specific reaction conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Scientific Research Applications
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its anticancer properties, it is studied for potential use in cancer therapy.
Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, inhibiting their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs, based on evidence from synthetic routes, substituent variations, and inferred physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Thiazole Substitution: The 4-ethylphenyl group in the target compound provides moderate lipophilicity compared to the electron-withdrawing 2-chlorophenyl in Analog 2 or the bulky tert-butyl in Analog 4 .
Carboxamide Modifications: The 3-methoxynaphthalene-2-carboxamide in the target compound offers a planar aromatic system for hydrophobic interactions, contrasting with the non-aromatic morpholinoacetamide in Analog 2 . Azo-linked analogs (e.g., Analog 3) may exhibit lower metabolic stability due to the azo bond’s susceptibility to reductive cleavage .
Physicochemical Properties :
Biological Activity
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a synthetic compound with potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by recent research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C24H18N2S
- Molecular Weight : 366.48 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Its structure suggests a promising activity against various cancer cell lines.
Table 1: Summary of Anticancer Activity
The compound has shown significant suppressive activity against the growth of human cancer cell lines such as lung cancer (A549), skin cancer (SK-MEL-2), and breast cancer (MCF7). The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potency.
The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest. Studies have indicated that thiazole derivatives can activate caspases, which are crucial in the apoptotic pathway, leading to programmed cell death in cancer cells.
Case Studies
Several case studies have investigated the efficacy of thiazole derivatives in clinical settings:
- Dawood et al. (2013) reported that newly synthesized pyrazole-based thiazoles exhibited moderate-to-high anticancer activity against HepG2 and MCF7 cell lines with IC50 values significantly lower than standard treatments like doxorubicin.
- Flefel et al. (2017) demonstrated that glycosylated thiazole derivatives showed enhanced anticancer activity against HCT116 cells compared to their non-glycosylated counterparts, suggesting that structural modifications can improve efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
